molecular formula C17H17N3O5 B3260258 (E)-N'-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide CAS No. 328556-41-8

(E)-N'-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B3260258
CAS No.: 328556-41-8
M. Wt: 343.33 g/mol
InChI Key: SWAVOPDQYCUUSQ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional methoxy and nitro substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aminobenzene derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism by which (E)-N’-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2,4-dimethoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide
  • (E)-N’-(2,4-dimethoxybenzylidene)-2-(4-methylphenyl)acetohydrazide
  • (E)-N’-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)acetohydrazide

Comparison

Compared to its analogs, (E)-N’-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, potentially leading to different biological effects compared to its analogs with other substituents.

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-24-15-8-5-13(16(10-15)25-2)11-18-19-17(21)9-12-3-6-14(7-4-12)20(22)23/h3-8,10-11H,9H2,1-2H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAVOPDQYCUUSQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
(E)-N'-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
(E)-N'-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
(E)-N'-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
(E)-N'-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
(E)-N'-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.